molecular formula C24H26N2O5 B2743017 N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4,5-trimethoxybenzamide CAS No. 898416-05-2

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4,5-trimethoxybenzamide

Cat. No. B2743017
CAS RN: 898416-05-2
M. Wt: 422.481
InChI Key: ZNUAJXOPSREYMT-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4,5-trimethoxybenzamide, also known as FITB, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FITB is a benzamide derivative that has been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-oxidant effects. In

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Domino Reactions for Indole Synthesis : An innovative domino reaction involving N-tosylfurfurylamines and 2-(tosylamino)benzyl alcohols has been reported, showcasing the unique reactivity of the furan α-carbon atom. This process yields 2-(2-acylvinyl)indoles through a Friedel–Crafts alkylation followed by intramolecular nucleophilic attack, demonstrating the ambiphilic nature of the furan ring (Uchuskin et al., 2014).
  • Decarboxylative Claisen Rearrangement : Furan-2-ylmethyl compounds have been shown to undergo decarboxylative Claisen rearrangement, yielding 2,3-disubstituted heteroaromatic products. This reaction demonstrates the potential for constructing complex heteroaromatic structures from simpler furan derivatives (Craig et al., 2005).

Pharmacological Activities

  • Antiproliferative and Antiangiogenic Activities : Novel 3-arylaminobenzofuran derivatives have been synthesized and evaluated for their anticancer and antiangiogenic properties. Compounds exhibited potent antiproliferative activity against cancer cells and showed significant binding to the colchicine site of tubulin, indicating potential as vascular disrupting agents (Romagnoli et al., 2015).
  • Antibacterial, Antiurease, and Antioxidant Activities : New 1,2,4-triazole Schiff base and amine derivatives exhibited notable antibacterial, antiurease, and antioxidant activities. Such compounds provide insights into the development of new therapeutic agents with multiple biological activities (Sokmen et al., 2014).

Material Science and Sensor Technology

  • Photophysical Properties for Metal Ion Sensors : Improved synthesis of furan derivatives has led to the identification of compounds with unique photophysical properties, potentially applicable in the field of metal ion sensors. Notably, specific derivatives exhibited significant color change upon interaction with aluminum(III) ions, suggesting their utility as "naked-eye sensors" (Kumar et al., 2015).

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5/c1-28-21-13-17(14-22(29-2)23(21)30-3)24(27)25-15-19(20-9-6-12-31-20)26-11-10-16-7-4-5-8-18(16)26/h4-9,12-14,19H,10-11,15H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUAJXOPSREYMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3,4,5-trimethoxybenzamide

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